REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[CH2:13]([O:15][C:16]([Sn](CCCC)(CCCC)CCCC)=[CH2:17])[CH3:14]>C(#N)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:16]([O:15][C:13]([C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1)=[CH2:14])[CH3:17] |^1:36,55|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=CC=C1[N+](=O)[O-])OC
|
Name
|
|
Quantity
|
4200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
1182 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=C)[Sn](CCCC)(CCCC)CCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at 65° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
then left
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 10% KF aqueous solution (3600 ml)
|
Type
|
STIRRING
|
Details
|
with vigorous stirring
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The resulting solid was removed by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with acetonitrile (7×1000 ml)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
the organic layer was evaporated to 3000 ml
|
Type
|
FILTRATION
|
Details
|
This was filtered through Whatman, GF/B glass microfibre
|
Type
|
FILTRATION
|
Details
|
filter paper
|
Type
|
CUSTOM
|
Details
|
the small amount of brown solid removed
|
Type
|
WASH
|
Details
|
was washed with MeCN (1800 ml)
|
Type
|
ADDITION
|
Details
|
EtOAc (3600 ml) was added
|
Type
|
ADDITION
|
Details
|
Cyclohexane (3600 ml) was added
|
Type
|
ADDITION
|
Details
|
Cyclohexane (2400 ml) and silica gel (600 g, 1 wt) were added
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solid was removed by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with EtOAc/cyclohexane, 1:8 (4200 ml)
|
Type
|
ADDITION
|
Details
|
Cyclohexane (2400 ml) was added
|
Type
|
ADDITION
|
Details
|
Cyclohexane (3600 ml) and EtOAc (600 ml) and silica gel (600 g, 1 wt) were added
|
Type
|
STIRRING
|
Details
|
stirred for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The solid was removed by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with EtOAc/cyclohexane 1:8 (4200 ml)
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated to dryness
|
Type
|
ADDITION
|
Details
|
MeCN (2000 ml) was added
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an orange coloured oil
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=C)C1=NC(=CC=C1[N+](=O)[O-])OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |